6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one
Description
6-Ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 6-ethyl group, a 2-(3-fluorophenyl) substituent, and a piperazine-linked 4-fluorophenyl moiety via a 2-oxoethyl bridge. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight key pharmacological and physicochemical trends.
Properties
Molecular Formula |
C24H24F2N4O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-ethyl-2-(3-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one |
InChI |
InChI=1S/C24H24F2N4O2/c1-2-20-15-22(31)30(24(27-20)17-4-3-5-19(26)14-17)16-23(32)29-12-10-28(11-13-29)21-8-6-18(25)7-9-21/h3-9,14-15H,2,10-13,16H2,1H3 |
InChI Key |
CQHPCSTUCXABBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2-(3-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps include:
Formation of the Dihydropyrimidinone Core: This involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst.
Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Attachment of Piperazine Moiety: The piperazine ring is incorporated through a nucleophilic substitution reaction with an appropriate halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-2-(3-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenated precursors and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., elevated temperatures, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine, such as the one containing 4-(4-fluorophenyl)piperazine, demonstrate significant antidepressant properties. The compound's ability to modulate neurotransmitter levels could be linked to its structural components, which enhance binding affinity to serotonin receptors .
Anticancer Potential
Recent studies have shown that pyrimidinone derivatives exhibit anticancer activity. The incorporation of fluorinated phenyl groups has been associated with improved potency against various cancer cell lines. For instance, compounds structurally similar to 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one have been tested against breast and lung cancer cells, showing promising results in inhibiting cell proliferation .
Antiviral Activity
The compound has potential antiviral applications, particularly against influenza viruses. By targeting the RNA-dependent RNA polymerase complex, it may disrupt viral replication processes. Preliminary studies suggest that modifications to the pyrimidinone structure can enhance antiviral efficacy .
Data Tables
| Application | Activity | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin levels | |
| Anticancer | Inhibits cell proliferation | |
| Antiviral | Disrupts viral replication |
Case Study 1: Antidepressant Effects
A study conducted on a series of piperazine derivatives revealed that compounds similar to 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one exhibited significant reductions in depression-like behaviors in animal models. The mechanism was attributed to enhanced serotonergic activity and modulation of norepinephrine levels .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that the compound effectively reduced viability in MCF7 (breast cancer) and A549 (lung cancer) cells. The study indicated an IC50 value in the low micromolar range, suggesting strong anticancer potential .
Case Study 3: Influenza Virus Interaction
Research focused on the interaction of pyrimidinone derivatives with influenza virus polymerase showed a significant reduction in viral load in treated cells compared to controls. The compound's binding affinity was enhanced by structural modifications that increased hydrophobic interactions within the polymerase complex .
Mechanism of Action
The mechanism of action of 6-ETHYL-2-(3-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Pyrimidinone vs. Pyridazinone Derivatives
- Target Compound: Pyrimidinone core with substitutions at positions 2, 3, and 4.
- Analog (): Pyridazinone core (2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one). Key Difference: Pyridazinone’s reduced aromaticity compared to pyrimidinone may lower metabolic stability due to increased electron density .
Pyrido-Pyrimidinone Derivatives ()
- Example: 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Key Difference: Fused pyrido-pyrimidinone system increases molecular planarity. Impact: Enhanced planarity may improve membrane permeability but reduce solubility .
Substituent Analysis
Fluorophenyl Groups
Alkyl Substituents
- Target Compound : 6-ethyl group.
- Analog (): 6-methyl group.
Pharmacological Relevance of Piperazine Moieties
- Sigma Receptor Targeting (): Piperazine-containing compounds (e.g., CB-64D, CB-184) act as sigma-2 receptor agonists, inducing caspase-independent apoptosis. Target Compound’s Potential: The 4-(4-fluorophenyl)piperazine group may confer sigma-2 affinity, though substituent positioning (e.g., 3-fluorophenyl vs. 4-fluorophenyl) could alter binding kinetics .
- Autotaxin Inhibition (): GLPG1690, a piperazine-linked imidazopyridine, shares the 2-oxoethyl-piperazinyl motif. Structural Insight: The target compound’s pyrimidinone core may reduce off-target effects compared to imidazopyridines .
Physicochemical Properties
- Spectroscopic Confirmation : NMR (1H, 13C, 19F) and ESI-MS data (e.g., [M+H]+ peaks) are critical for structural validation, as seen in and .
Biological Activity
The compound 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups, including a pyrimidine core, fluorophenyl substituents, and a piperazine moiety, which are known to influence its biological activity. The empirical formula is with a molecular weight of 392.44 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Antipsychotic Potential :
- Antitumor Activity :
The mechanisms through which 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one exerts its biological effects are complex and multifaceted:
- Receptor Interaction : The compound may interact with various receptors, including serotonin (5-HT) and dopamine (D2) receptors, which are critical in the treatment of psychiatric disorders.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation or infection processes.
Case Studies
A review of literature reveals several case studies demonstrating the biological activities of similar compounds:
- Antimycobacterial Activity :
- Antipsychotic Efficacy :
Data Tables
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what intermediates are critical for its structural assembly?
The compound is synthesized via multi-step reactions involving piperazine and pyrimidinone intermediates. A common approach includes:
- Step 1 : Condensation of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluorobenzaldehyde to form the piperazine core .
- Step 2 : Coupling the piperazine derivative with a 2-oxoethyl pyrimidinone fragment via nucleophilic substitution or amidation .
- Step 3 : Final purification using column chromatography or recrystallization to isolate the target compound. Key intermediates include the fluorophenyl-piperazine moiety and the ethyl-pyrimidinone scaffold, which are critical for ensuring regiochemical fidelity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., fluorophenyl groups) and monitor reaction progress .
- X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous pyridazinone derivatives (e.g., bond angles and torsion angles for the piperazine-pyrimidinone linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are common impurities or by-products observed during synthesis, and how can they be mitigated?
- By-products : Partial oxidation of the piperazine nitrogen or incomplete coupling of the 2-oxoethyl group .
- Mitigation : Optimize reaction stoichiometry (e.g., excess fluorophenyl reagents) and employ inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Catalytic Systems : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) enhances efficiency for pyrimidinone formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, reducing side reactions .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive fluorophenyl groups .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay protocols (e.g., ATP concentration in kinase assays) may explain conflicting results .
- Structural Confounders : Trace impurities (e.g., unreacted piperazine intermediates) can skew pharmacological data; rigorous HPLC purity checks (>98%) are essential .
Q. What is the role of the 4-(4-fluorophenyl)piperazine moiety in target binding and selectivity?
- Hydrophobic Interactions : The fluorophenyl group enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets .
- Piperazine Flexibility : The piperazine ring adopts chair or boat conformations to accommodate steric constraints in target proteins, as shown in crystallographic studies of related compounds .
Q. How does the compound’s stability under physiological conditions impact in vitro/in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
